REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([F:14])=[CH:8][C:5]=1[CH:6]=[O:7]>C(O)C>[F:3][C:4]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([F:14])=[CH:8][C:5]=1[CH2:6][OH:7] |f:0.1|
|
Name
|
|
Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
2,5-difluoro-3-methoxybenzaldehyde
|
Quantity
|
8.57 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1OC)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ether (300 ml)
|
Type
|
WASH
|
Details
|
successively washed with water (200 ml), 10% citric acid (200 ml), water (200 ml), brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesiun sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CO)C=C(C=C1OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.26 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |